molecular formula C14H16N4OS B2545105 N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 1203079-53-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2545105
CAS No.: 1203079-53-1
M. Wt: 288.37
InChI Key: HMFIPIOCZGPOQE-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative with a cyano group attached to a dimethylthiophenyl moiety . Pyrazole derivatives are known for their wide range of biological activities and are often used in drug design .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 270.35 to 314.4 .

Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis and Cytotoxicity : The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells was explored, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

  • Antimicrobial Activity : Novel amino pyrazole derivatives were synthesized and evaluated for their antimicrobial and antifungal activities, showcasing the compound's utility in developing new antimicrobial agents (Shah, Patel, & Karia, 2018).

Applications in Medicinal Chemistry

  • Antitumor Activity : An investigation into the synthesis of pyrimidiopyrazole derivatives revealed significant in vitro antitumor activity against HepG2 cell line, underscoring the compound's relevance in cancer treatment research (Fahim, Elshikh, & Darwish, 2019).

  • Molecular Docking and DFT Study : A detailed study on the synthesis of novel pyrazole derivatives, including molecular docking and DFT analysis, provided insights into the compound's potential interactions with biological targets, suggesting implications for drug discovery (Fahim, Elshikh, & Darwish, 2019).

Other Research Applications

  • Corrosion Inhibition : Bipyrazolic type organic compounds demonstrated inhibitory effects towards the corrosion of pure iron in acidic media, highlighting the compound's utility in materials science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

  • Green Synthesis Approach : The synthesis of thiophenyl pyrazoles and isoxazoles using a green 1,3-dipolar cycloaddition methodology emphasized the compound's role in developing eco-friendly synthetic routes in organic chemistry (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

Future Directions

The future directions for similar compounds involve further structure optimization and in-depth studies as possible inhibitors .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-8(2)18-12(5-6-16-18)13(19)17-14-11(7-15)9(3)10(4)20-14/h5-6,8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFIPIOCZGPOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=NN2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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